molecular formula C7H16N2 B1422075 1-Methylazepan-4-amine CAS No. 933741-93-6

1-Methylazepan-4-amine

Cat. No.: B1422075
CAS No.: 933741-93-6
M. Wt: 128.22 g/mol
InChI Key: LYRZFDLVKYYDOX-UHFFFAOYSA-N
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Description

1-Methylazepan-4-amine is a chemical compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . . This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylazepan-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylazepane with ammonia under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Methylazepan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

1-Methylazepan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylazepan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Methylazepan-4-amine can be compared with other similar compounds in the azepane family, such as:

  • 1-Ethylazepan-4-amine
  • 1-Propylazepan-4-amine
  • 1-Butylazepan-4-amine

These compounds share similar structural features but differ in their side chains, leading to variations in their chemical and physical properties. This compound is unique due to its specific methyl group, which influences its reactivity and applications .

Properties

IUPAC Name

1-methylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZFDLVKYYDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680584
Record name 1-Methylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933741-93-6
Record name 1-Methylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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